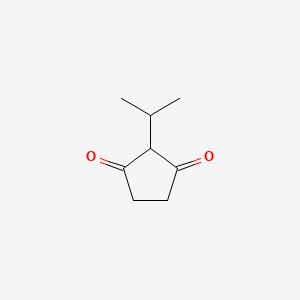
4-Hexylbenzene-1-sulfonyl chloride
Vue d'ensemble
Description
4-Hexylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S and a molecular weight of 260.78 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a benzene ring substituted with a hexyl group at the para position. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hexylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of 4-hexylbenzene followed by chlorination. The typical synthetic route involves the following steps:
Sulfonation: 4-Hexylbenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonic acid group (-SO3H) onto the benzene ring.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hexylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct.
Electrophilic Aromatic Substitution: Reactions are conducted using electrophiles like nitric acid (HNO3), bromine (Br2), or acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
4-Hexylbenzene-1-sulfonyl chloride has diverse applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its reactivity and functional group compatibility.
Material Science: Utilized in the modification of polymers and the synthesis of functional materials with specific properties.
Biological Research: Used in the preparation of sulfonamide-based inhibitors and probes for studying enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 4-hexylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological applications .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
4-Hexylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
4-Hydroxybenzenesulfonyl chloride: Differentiated by the presence of a hydroxyl group (-OH) instead of a hexyl group, leading to different reactivity and applications.
3-Chloro-4-methoxybenzenesulfonyl chloride: Contains a methoxy group (-OCH3) and a chloro group (-Cl) on the benzene ring, resulting in distinct chemical properties and uses.
1-Benzothiophene-3-sulfonyl chloride: Features a benzothiophene ring structure, which imparts unique electronic and steric effects.
Uniqueness: The presence of a hexyl group in this compound imparts hydrophobic characteristics and influences its solubility and reactivity compared to other sulfonyl chloride derivatives .
Propriétés
IUPAC Name |
4-hexylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)16(13,14)15/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXQPARASYTRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-fluorophenyl)methyl]-5-propyl-1H-pyrazole-3-carboxylic acid](/img/structure/B7906245.png)



![Ethyl 3-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate](/img/structure/B7906284.png)


![6-Oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B7906323.png)


